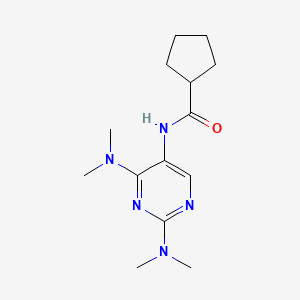

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide, commonly known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in treating various types of cancer, especially those with defects in DNA repair pathways.

Wissenschaftliche Forschungsanwendungen

Iron Complexes and Metal-Binding Domains

Research by Brown, Olmstead, and Mascharak (1990) delved into iron(II) and iron(III) complexes with ligands resembling parts of metal-binding domains in certain drugs, such as bleomycin. This exploration underscores the potential of pyrimidine derivatives in forming complexes with metals, which could be relevant in developing antitumor agents or in studying metalloproteins' functions (Brown et al., 1990).

Antimicrobial Properties

A study by Roy et al. (2014) on three bis-pyrimidine compounds revealed moderate to good antibacterial properties. This work illustrates the antimicrobial potential of pyrimidine derivatives, which could be useful in designing new antibiotics or disinfectants (Roy et al., 2014).

Antioxidant Activities

Mohamed and El-Sayed (2019) investigated novel indane-amide substituted derivatives, including pyrimidine structures, for their antioxidant activity. Their findings highlight the potential use of such compounds in developing neuroprotective or anti-inflammatory drugs (Mohamed & El-Sayed, 2019).

Spectral Characterization and Biological Activities

Research by Rani et al. (2012) focused on synthesizing and characterizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exploring their antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This study underscores the broad biological activity spectrum of pyrimidine derivatives, suggesting their versatility in drug design and development (Rani et al., 2012).

pH-Sensing Applications

Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives for pH-sensing applications, indicating the potential of pyrimidine derivatives in developing novel sensors and logic gates for specific applications (Yan et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-18(2)12-11(9-15-14(17-12)19(3)4)16-13(20)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFZFCZMJVBQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2CCCC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)